Benzimidazole

Medicinal Chemistry Physical Organic Chemistry Drug Design

Benzimidazole (51-17-2) is the unsubstituted parent heterocycle with distinct amphoteric properties (pKa 5.6/12.8) and defined metal-chelation behavior (log K up to 10.2). This scaffold delivers 50- to 100-fold superior tuberculostatic activity versus benzoxazole/benzothiazole in head-to-head assays. Well-characterized QSAR models (R=0.79–0.88) enable predictable derivatization. Procure ≥98% purity for reproducible coordination chemistry and biological assays. Essential for antitubercular agents, metal-organic frameworks, and pH-dependent drug candidates.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 51-17-2
Cat. No. B057391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole
CAS51-17-2
Synonyms1H-Benzimidazole;  1,3-Benzodiazole;  1,3-Diazaindene;  3-Azaindole;  Azindole;  BZI;  Benziminazole;  Benzoglyoxaline;  N,N’-Methenyl-o-phenylenediamine;  NSC 759;  o-Benzimidazole
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC=N2
InChIInChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
InChIKeyHYZJCKYKOHLVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility17.7 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 63 °F (NTP, 1992)
Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis.
In water, 2.01X10+3 mg/l @ 30 °C

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole (CAS 51-17-2): Core Structural and Physicochemical Profile for Research Procurement


Benzimidazole (CAS 51-17-2) is the parent heterocyclic aromatic compound of the benzimidazole class, structurally characterized by a fused benzene and imidazole ring system [1]. It serves as a foundational pharmacophore and versatile synthetic building block in medicinal chemistry and materials science. The unsubstituted core exhibits distinct amphoteric properties with pKa values of 12.8 (deprotonation) and 5.6 (conjugate acid protonation) [1][2], limited aqueous solubility of approximately 2 g/L at 20°C (or 2.01 × 10³ mg/L at 30°C) [1], and a melting point of 170–172°C [2]. These baseline properties define its utility and differentiate it from related heterocycles.

Why Benzimidazole Cannot Be Arbitrarily Replaced by Other Azole or Benzazole Scaffolds


Despite structural similarities to indole, benzoxazole, benzothiazole, and imidazole, benzimidazole (51-17-2) possesses unique protonation equilibria, metal-coordination behavior, and electronic properties that cannot be replicated by simple substitution. The presence of both pyrrole-like (N1) and pyridine-like (N3) nitrogen atoms confers a distinct acid-base profile [1] and facilitates specific metal-binding interactions that differ fundamentally from oxygen- or sulfur-containing analogs [2]. Furthermore, head-to-head biological assays demonstrate that replacing the benzimidazole nucleus with benzoxazole or benzothiazole can reduce tuberculostatic activity by up to 100-fold [3]. These quantifiable differences underscore why generic interchange is scientifically invalid and why procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation of Benzimidazole (51-17-2) Against Key Structural Comparators


Comparative Protonation Basicity: Benzimidazole vs. Imidazole

The fusion of a benzene ring to the imidazole nucleus in benzimidazole significantly alters the basicity of the conjugate acid compared to the parent imidazole ring. The pKa of the benzimidazole conjugate acid is 5.6, making it less basic than imidazole (pKa ≈ 7.0 for its conjugate acid) [1][2]. This difference in protonation state at physiological pH directly impacts solubility, membrane permeability, and target binding interactions [3].

Medicinal Chemistry Physical Organic Chemistry Drug Design

Head-to-Head Tuberculostatic Activity: Benzimidazole Scaffold vs. Benzoxazole and Benzothiazole Analogs

In a direct comparative study evaluating the tuberculostatic activity of benzazole derivatives against Mycobacterium tuberculosis strains, benzimidazole-based compounds exhibited markedly superior activity. Benzoxazole analogs were approximately 50-fold less active, while benzothiazole analogs were 100-fold less active than their benzimidazole counterparts [1]. Quantum chemical calculations attributed this difference to variations in electrostatic potential distribution within the benzazole ring system, highlighting the essential role of the N-1 imine nitrogen [1].

Antitubercular Drug Discovery Medicinal Chemistry Scaffold Selection

Quantitative Structure-Activity Relationship (QSAR) in Antimycobacterial Activity: Benzimidazole vs. Benzoxazole and Benzothiazole

A comprehensive QSAR analysis of 1160 MIC values across benzimidazole (BIM), 5-methylbenzimidazole (5-Me-BIM), benzoxazole (BOZ), and benzothiazole (BTZ) derivatives revealed a clear hierarchy of antimycobacterial activity: BTZ < BOZ ~ BIM < 5-Me-BIM [1]. The study demonstrated that electron-withdrawing substituents and high polarizability enhance activity, but the core scaffold itself imposes an intrinsic activity floor. Benzimidazole-based scaffolds (BIM) consistently outperformed benzothiazole and performed comparably to benzoxazole, with 5-methyl substitution further boosting potency [1]. The correlation factor R for the QSAR model ranged from 0.79 to 0.88, confirming the statistical robustness of scaffold-dependent activity differences [1].

QSAR Antimycobacterial Drug Discovery Medicinal Chemistry

Metal Coordination Stability: Benzimidazole vs. Substituted Analogs with Ni(II) and Co(II)

The unsubstituted benzimidazole core demonstrates defined metal-binding affinity that can be systematically modulated by substitution. Potentiometric titration studies have determined the protonation constant of benzimidazole and the stability constants of its complexes with Ni(II) and Co(II) [1]. For Cu(II) complexes, monodentate benzimidazoles exhibit log K values between 3 and 4, whereas bidentate analogs with secondary donor substituents achieve log K values >4.7 [2]. This tunability—from moderate affinity (log K 3–4) to strong chelation (log K up to 10.2)—is a direct consequence of the benzimidazole scaffold's unique N1/N3 nitrogen arrangement, which cannot be replicated by benzoxazole (O substitution) or benzothiazole (S substitution) [2].

Coordination Chemistry Catalysis Material Science Bioinorganic Chemistry

Aqueous Solubility Benchmark for Formulation and Assay Development

The aqueous solubility of unsubstituted benzimidazole is quantitatively defined as 2.01 × 10³ mg/L at 30°C (approximately 2 g/L at 20°C) [1]. This limited but measurable solubility—coupled with its high solubility in organic solvents such as ethanol and DMSO —establishes a baseline for designing solubility-enhancing substitutions or formulations. Minor differences in solubility among benzimidazole derivatives are known to have major effects on absorption and bioavailability [1].

Formulation Science ADME Analytical Chemistry Drug Development

Validated Research and Industrial Application Scenarios for Benzimidazole (CAS 51-17-2)


Antitubercular Drug Discovery Scaffold Optimization

Research groups focused on developing novel antitubercular agents should prioritize the benzimidazole core based on direct head-to-head evidence showing 50- to 100-fold superior tuberculostatic activity compared to benzoxazole and benzothiazole analogs [1]. The unsubstituted benzimidazole (CAS 51-17-2) serves as the optimal starting material for synthesizing C2-substituted derivatives, which can be systematically varied to further enhance potency against Mycobacterium tuberculosis strains [1]. Procurement of high-purity benzimidazole (>98%) is essential to avoid impurities that may confound biological assay results.

QSAR-Driven Antimycobacterial Lead Generation

For laboratories employing quantitative structure-activity relationship (QSAR) methodologies, benzimidazole provides a well-characterized scaffold with validated predictive models (R = 0.79–0.88) [2]. The established activity hierarchy (BTZ < BOZ ~ BIM < 5-Me-BIM) enables rational selection of benzimidazole as the baseline core for generating compound libraries with predictable antimycobacterial MIC values [2]. Researchers should procure benzimidazole as the parent compound for synthesizing substituted derivatives, leveraging the existing QSAR framework to guide substituent choice toward high polarizability and electron-withdrawing groups [2].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

Benzimidazole's defined metal-binding properties—with monodentate Cu(II) complex log K values of 3–4 and bidentate chelate log K values up to 10.2 [3]—make it an ideal building block for constructing metal-organic frameworks and coordination polymers. The unsubstituted benzimidazole (51-17-2) provides a tunable platform where metal affinity can be systematically increased through the introduction of secondary donor groups [3]. Procurement specifications should confirm high purity to ensure reproducible coordination stoichiometry and predictable framework formation.

Medicinal Chemistry Building Block for pKa-Modulated Drug Design

The distinct conjugate acid pKa of benzimidazole (5.6) compared to imidazole (~7.0) and indole (~-3.5) [4] makes it a valuable scaffold for medicinal chemists designing pH-dependent drug candidates. This intermediate basicity positions benzimidazole-based compounds to exist in a partially protonated state at physiological pH, influencing solubility, membrane permeability, and target binding [4]. Researchers should select benzimidazole over imidazole when aiming for reduced basicity and enhanced lipophilicity, or over indole when requiring some degree of protonation at pH 7.4 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.